molecular formula C8H4Cl2O4 B1598326 3,4-dichlorophthalic Acid CAS No. 56962-06-2

3,4-dichlorophthalic Acid

Cat. No. B1598326
CAS RN: 56962-06-2
M. Wt: 235.02 g/mol
InChI Key: YUDBKSANIWMLCU-UHFFFAOYSA-N
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Description

3,4-dichlorophthalic acid (DCPA) is a chemical compound that belongs to the group of phthalic acid derivatives. It is widely used in the manufacturing of various products, such as herbicides, insecticides, and fungicides. DCPA is also used in scientific research due to its unique properties, which make it a valuable tool for studying biological systems.

Scientific Research Applications

  • Poly(3,4-ethylenedioxythiophene) (PEDT, PEDOT)

    • Field : Materials Chemistry
    • Application : PEDT is a highly valuable electric and electronic material. It has several applications like antistatic coatings, cathodes in capacitors, through-hole plating, OLED’s, OFET’s, photovoltaics, and electrochromic applications .
    • Method : The applications of PEDT are reviewed depending on the two different ways of preparation: in situ polymerisation of the monomer, usually carried out by the user, and applying the prefabricated polymer in the form of its water-based complex with poly(styrene sulfonic acid) .
    • Results : The specific outcomes or results of these applications are not detailed in the source .
  • Reactivity of 4,5-Dichlorophthalic Anhydride

    • Field : Organic Medicinal Chemistry
    • Application : This study describes the chemical reactivity of 4,5-dichlorophthalic anhydride towards several nucleophiles, including thiosemicarbazide and different amines, to produce the carboxylic acid derivatives resulting from anhydride’s opening, namely, phthalimide and dicarboxylic acid .
    • Method : The chemical structures of the products are confirmed by NMR, IR and MS spectra analyses .
    • Results : The study performed Density–functional theory (DFT) studies using (DFT/B3LYP) with the 6-311G (d, p) basis sets to recognize different chemical and physical features of the target compounds .
  • (4+3) Cycloaddition Strategies in the Synthesis of Natural Products

    • Field : Organic Chemistry
    • Application : (4+3) Cycloadditions have been widely applied in synthesis, and in this review article, some of the more recent applications, including formal (4+3) cycloadditions, in the synthesis of natural products are summarized . Many of these natural product target frameworks have cycloheptane subunits, for which the (4+3) cycloaddition is a convergent strategy for their assembly .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific outcomes or results of these applications are not detailed in the source .
  • Scientific Importance, Properties and Growing Applications of Poly(3,4-ethylenedioxythiophene) (PEDT, PEDOT)

    • Field : Materials Chemistry
    • Application : This article summarizes the industrial applications of poly(3,4-ethylenedioxythiophene) (PEDT, PEDOT). Several applications like antistatic coatings, cathodes in capacitors, through-hole plating, OLED’s, OFET’s, photovoltaics, and electrochromic applications are discussed in detail .
    • Method : The applications of PEDT are reviewed depending on the two different ways of preparation: in situ polymerisation of the monomer, usually carried out by the user, and applying the prefabricated polymer in the form of its water-based complex with poly(styrene sulfonic acid) .
    • Results : The specific outcomes or results of these applications are not detailed in the source .
  • Application of (4+3) Cycloaddition Strategies in the Synthesis of Natural Products

    • Field : Organic Chemistry
    • Application : (4+3) Cycloadditions have been widely applied in synthesis, and in this review article, some of the more recent applications, including formal (4+3) cycloadditions, in the synthesis of natural products are summarized . Many of these natural product target frameworks have cycloheptane subunits, for which the (4+3) cycloaddition is a convergent strategy for their assembly .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific outcomes or results of these applications are not detailed in the source .
  • Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers

    • Field : Organic Chemistry, Nanotechnology, Polymer Science
    • Application : Carboxylic acids, such as 3,4-dichlorophthalic acid, are versatile organic compounds. They are used in different areas such as organic synthesis, nanotechnology, and polymers. The applications include obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific outcomes or results of these applications are not detailed in the source .

properties

IUPAC Name

3,4-dichlorophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDBKSANIWMLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388572
Record name 3,4-dichlorophthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichlorophthalic Acid

CAS RN

56962-06-2
Record name 3,4-dichlorophthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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